molecular formula C29H30FN3O5 B11271723 N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11271723
M. Wt: 519.6 g/mol
InChI Key: HJYQURKPCAUWLH-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Benzamide Moiety: The final step involves coupling the quinazolinone intermediate with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone ring, potentially converting them to alcohols.

    Substitution: The benzamide and fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides and quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

Biologically, the quinazolinone core is known for its activity against various enzymes and receptors. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide could be investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the quinazolinone core can interact with enzyme active sites, inhibiting their activity. The benzamide moiety can enhance binding affinity through additional interactions with the target protein. The fluorobenzyl group may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-anilinoquinazoline, which are known for their kinase inhibitory activity.

    Benzamide Derivatives: Compounds such as N-(2-fluorophenyl)benzamide, which have been studied for their anti-inflammatory properties.

Uniqueness

N-butyl-4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its combination of a quinazolinone core with a fluorobenzyl and benzamide moiety. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H30FN3O5

Molecular Weight

519.6 g/mol

IUPAC Name

N-butyl-4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H30FN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34)

InChI Key

HJYQURKPCAUWLH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC

Origin of Product

United States

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